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Introduction
Liposomes are versatile, self-assembling vesicular nanocarriers composed of one or more lipid

bilayers enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to

encapsulate both hydrophilic and lipophilic therapeutic agents make them ideal candidates for

advanced drug delivery systems. Dihexadecylamine (DHA) is a synthetic, double-chain

cationic lipid that is of significant interest in the formulation of liposomes, particularly for

applications requiring a positive surface charge, such as gene delivery and enhanced

interaction with negatively charged biological membranes.

These application notes provide a detailed protocol for the preparation of DHA-based

liposomes using the thin-film hydration method followed by either sonication or extrusion for

size reduction. This document also outlines standard procedures for the characterization of the

resulting liposomal formulations, including the determination of particle size, polydispersity

index (PDI), and zeta potential.

Materials and Equipment
Materials

Dihexadecylamine (DHA)

Helper lipids:
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Cholesterol

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Organic solvents (analytical grade):

Chloroform

Methanol

Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, sterile water, or other

aqueous solutions as required for the specific application)

(Optional) Drug or molecule to be encapsulated

Equipment
Round-bottom flask (50-100 mL)

Rotary evaporator

Water bath

Vacuum pump

Vortex mixer

Bath sonicator or probe sonicator

Liposome extruder (e.g., Avanti Mini-Extruder)

Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Glass vials and syringes
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The most common and straightforward method for preparing DHA-based liposomes is the thin-

film hydration technique. This method involves the formation of a thin lipid film from a solution

of lipids in an organic solvent, followed by hydration of the film with an aqueous buffer to form

multilamellar vesicles (MLVs). The size of these MLVs is then reduced to form small unilamellar

vesicles (SUVs) or large unilamellar vesicles (LUVs) through sonication or extrusion.

Protocol 1: Thin-Film Hydration Method
Lipid Film Formation:

1. Dissolve Dihexadecylamine (DHA) and the chosen helper lipid(s) (e.g., Cholesterol or

DOPE) in a suitable organic solvent, such as a chloroform:methanol mixture (commonly

2:1 or 3:1 v/v), in a round-bottom flask. Ensure the lipids are completely dissolved to form

a clear solution. The total lipid concentration in the organic solvent is typically in the range

of 10-20 mg/mL.

2. Attach the round-bottom flask to a rotary evaporator.

3. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation

without causing lipid degradation (e.g., 40-50°C).[1]

4. Rotate the flask to create a thin, uniform lipid film on the inner surface of the flask as the

solvent evaporates under reduced pressure.

5. Once the film appears dry, continue to keep the flask under high vacuum for at least 2

hours, or preferably overnight, to ensure the complete removal of any residual organic

solvent.[1]

Hydration of the Lipid Film:

1. Pre-heat the aqueous hydration buffer to a temperature above the phase transition

temperature (Tc) of all lipid components in the mixture. While the specific Tc of DHA is not

readily available in the literature, a temperature of 50-60°C is generally recommended for

saturated lipids like those in DHA to ensure they are in a fluid state for proper hydration.[1]

2. Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film.

If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer at this
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stage.

3. Agitate the flask by vortexing or gentle shaking to disperse the lipid film from the flask wall.

This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[2]

4. Continue the hydration process for approximately 1 hour, maintaining the temperature

above the lipid Tc, to ensure complete hydration of the lipid film.[1]

Protocol 2: Size Reduction of Liposomes
The MLVs formed during hydration are typically large and heterogeneous in size. To obtain

smaller and more uniform liposomes, a size reduction step is necessary.

Transfer the MLV suspension to a suitable container (e.g., a glass vial).

Place the container in a bath sonicator or immerse the tip of a probe sonicator into the

suspension.

Sonicate the suspension in pulsed intervals to avoid overheating, which can lead to lipid

degradation. For example, use a cycle of 30 seconds of sonication followed by a 30-second

rest period.

Continue sonication until the milky suspension becomes clear or translucent, which typically

indicates the formation of SUVs (usually in the range of 20-100 nm). The total sonication

time can vary from 5 to 30 minutes depending on the volume and concentration.

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size

(e.g., 100 nm).

Load the MLV suspension into one of the extruder's syringes.

Heat the extruder assembly to a temperature above the Tc of the lipid mixture.

Gently push the plunger of the syringe to pass the liposome suspension through the

membrane to the second syringe.

Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a

homogenous population of LUVs with a size distribution close to the pore size of the
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membrane.[1]

Characterization of Dihexadecylamine-Based
Liposomes
Physicochemical Characterization
The critical quality attributes of liposomal formulations, including particle size, polydispersity

index (PDI), and zeta potential, should be thoroughly characterized.

Size and Polydispersity Index (PDI) Measurement:

Dilute a small aliquot of the final liposome suspension in the hydration buffer.

Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering

(DLS) instrument.

PDI values below 0.3 are generally considered indicative of a monodisperse and

homogenous liposome population.

Zeta Potential Measurement:

Dilute a small aliquot of the liposome suspension in an appropriate medium (e.g.,

deionized water or a low ionic strength buffer).

Measure the zeta potential using a DLS instrument equipped with an electrode assembly.

For DHA-based liposomes, a positive zeta potential is expected due to the cationic nature

of DHA. A zeta potential of ±30 mV or greater is generally considered to indicate good

colloidal stability.

Encapsulation Efficiency
Encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug or

molecule of interest successfully entrapped within the liposomes.

Separation of Free and Encapsulated Drug:
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Separate the unencapsulated (free) drug from the liposome formulation using methods

such as dialysis, size exclusion chromatography, or centrifugation.[3]

Quantification of Encapsulated Drug:

Disrupt the liposomes to release the encapsulated drug using a suitable method (e.g.,

addition of a detergent like Triton X-100 or an organic solvent).

Quantify the amount of the encapsulated drug using an appropriate analytical technique

(e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or High-Performance Liquid

Chromatography - HPLC).

Calculation of Encapsulation Efficiency:

Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug /

Total initial amount of drug) x 100

Data Presentation
The following tables provide representative data for the physicochemical properties of cationic

liposomes prepared with different compositions. Note that these values are illustrative and can

vary depending on the specific experimental conditions and equipment used.

Table 1: Physicochemical Properties of Cationic Liposomes with Varying Helper Lipids

Cationic
Lipid

Helper Lipid Molar Ratio
Average
Size (nm)

PDI
Zeta
Potential
(mV)

Stearylamine

Phosphatidyl

choline,

Cholesterol

12.0:5.0:5.0 108 ± 15 0.20 ± 0.04 +30.1 ± 1.2

DOTAP Cholesterol 7:3 60-70 0.10 ± 0.01 +18.3 ± 19.0

Cationic

Surfactant

Phosphatidyl

choline,

Cholesterol

- 150-250 < 0.3 +30 to +50

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://liposomes.bocsci.com/solution/liposome-drug-encapsulation-efficiency-measurement.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data adapted from references[1][4][5].

Table 2: Encapsulation Efficiency of Cationic Liposomes for Different Molecules

Liposome Composition Encapsulated Molecule
Encapsulation Efficiency
(%)

DOTAP:Cholesterol Doxorubicin ~81%

DSPC:Cholesterol:DOTAP Bovine Serum Albumin 7.2 ± 0.8%

Phosphatidylcholine:Cholester

ol:Cationic Surfactant
Cefepime 50-70%

Data adapted from references[1][5][6].
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Caption: Workflow for DHA-based liposome preparation and characterization.
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Simplified Representation of a DHA-Based Liposome

Liposome Structure
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Click to download full resolution via product page

Caption: Diagram of a unilamellar DHA-based liposome structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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